molecular formula C24H23FN2O7S B11476703 methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11476703
M. Wt: 502.5 g/mol
InChI Key: QZAJUEAJTZUTDV-UHFFFAOYSA-N
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Description

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23FN2O7S

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 2-[4-(4-fluorophenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H23FN2O7S/c1-31-17-9-13(10-18(32-2)21(17)34-4)16-11-19(28)27(15-7-5-14(25)6-8-15)23-22(16)35-24(30)26(23)12-20(29)33-3/h5-10,16H,11-12H2,1-4H3

InChI Key

QZAJUEAJTZUTDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)N(C3=C2SC(=O)N3CC(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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